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Capzimin Selectivity Profile

The table below summarizes key selectivity data for Capzimin (also referred to as compound 3027 in

research literature):

Selectivity Fold-
Target | Enzyme ICso or Potency Notes
Change (vs. Rpnll)

Rpnll (PSMD14) ICs0 =0.34 pM [1] Baseline Potent inhibition; chelates
catalytic Zn2* [2].

CSN5 ICs0 =30 uM [1] ~80-fold selective for Related JAMM protease.
Rpnll [2] [1]

AMSH ICs0 = 4.5 pM [1] ~10-fold selective for Related JAMM protease.
Rpnll [1]

BRCC36 ICs0 = 2.3 uM [1] ~6-fold selective for Related JAMM protease.
Rpnll [1]

Other ICs0 >> (e.g., 43 >2 logs (100-fold) Includes HDAC6, MMP2,

Metalloenzymes UM for GLO1) [1] selective for Rpn11l [3] MMP12, Carbonic Anhydrase II
[4] [1].
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Frequently Asked Questions & Troubleshooting

Here are solutions to common issues encountered when working with Capzimin.

FAQ 1: My assay shows a lack of selectivity for Rpnll over other JAMM proteases. What could be

wrong?

¢ Potential Cause: Use of monomeric protein constructs.
o Solution: Rpnll and CSN5 are only catalytically active and exhibit proper inhibitor binding
within their native heterodimeric complexes (Rpnll with Rpn8, and CSN5 with CSN6) [2].
Using monomeric proteins for assays can lead to unrealistic conformational changes and
misleading selectivity results. Always use the relevant heterodimeric complex in your
biochemical assays [2].
e Potential Cause: The "Ins-1" loop is in a closed conformation.
o Solution: Computational studies indicate that the "Ins-1" loop near the active site can obstruct
inhibitor access. Ensure your experimental or computational model uses a structure where this
loop is in an "open" conformation [2].

FAQ 2: The potency of Capzimin in my cellular assays is lower than expected.

¢ Potential Cause: The compound's cellular permeability or stability is suboptimal.

o Solution: Capzimin was developed from a screening hit (Quinoline-8-thiol, 8TQ) through
Structure-Activity Relationship (SAR) efforts to improve both potency and specificity [1]. If using
an analog, verify its stability in cellular environments. The anti-proliferative effects of Capzimin
have been demonstrated in cancer cells, including those resistant to Bortezomib [1] [4].

FAQ 3: How does Capzimin achieve its selectivity mechanism?

o Explanation: The selectivity is not solely determined by zinc chelation in the active site. While
Capzimin chelates the catalytic Zn2* ion in a bidentate manner, its primary selectivity arises from
specific interactions with residues in the distal ubiquitin-binding site of the target JAMM proteases
[2]. These unique interactions within the Rpn8-Rpn11l heterodimer are key to its selectivity over the
CSN5-CSN6 complex [2].

Experimental Protocols & Workflows

Validated Biochemical Assay for Rpn11 Inhibition
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The following workflow and diagram outline a robust fluorescence polarization assay used to discover and

characterize Capzimin [1].

e Assay Principle: A substrate (Ub4-peptideOG) consisting of a tetrameric ubiquitin chain (Ub4) linked
to an Oregon Green (OG)-labeled peptide is incubated with the proteasome (or Rpn11-Rpn8
heterodimer). Rpnll's DUB activity cleaves the peptideOG, releasing it and causing a measurable
drop in fluorescence polarization [1].

¢ Procedure:

[e]

[e]

o

[e]

(o]

Prepare the assay buffer with the Ub4-peptideOG substrate.

Pre-incubate your proteasome/Rpn11-Rpn8 complex with Capzimin (or control) across a range
of concentrations.

Initiate the reaction by adding the enzyme-inhibitor mix to the substrate.

Incubate for a set time and measure the fluorescence polarization.

Calculate % inhibition and ICso values from the dose-response curve.

e Secondary Screens: To rule out non-specific effects, counter-screen hits against other enzymes:

[e]

o

Test against thrombin to exclude fluorescent interferers.
Test against other metalloenzymes (e.g., MMP-2) to establish selectivity [1].
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l
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Cellular Target Engagement Assay

To confirm Capzimin acts on-target in cells, you can monitor the stabilization of proteasome substrates [1]

[5].

e Procedure:
o Treat cells (e.g., multiple myeloma cell lines) with Capzimin.
o Use western blotting to detect the accumulation of polyubiquitinated proteins.
o Monitor the induction of the Unfolded Protein Response (UPR), a known downstream effect of
proteasome inhibition [1].
o Assess anti-proliferative effects via cell viability assays (e.g., MTT, CellTiter-Glo).

Mechanism of Action and Selectivity Diagram

The following diagram illustrates the key structural insights for Capzimin's selectivity, crucial for rational

drug design.

Capzimin MoleculeQuinoline-8-thiol derivativeZn?* Chelating Group

1. Zn?* Chelation 2. Specific Interactions 1. Zn2* ChelatioN‘.Weak Interactions

Rpn11-Rpn8 HeterodimerDistal Ub SiteHigh-Affinity BindingZn2+ Active SiteBidentate Chelation CSN5-CSN6 HeterodimerDistal Ub SiteLow-Affinity BindingZn2* Active SiteBidentate Chelation

l |
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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